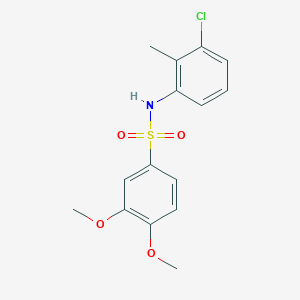
N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is a chemical compound with potential significance in various scientific domains. The compound is part of a broader class of sulfonamides, which are known for their diverse pharmacological activities and importance in medicinal chemistry.
Synthesis Analysis
The synthesis of compounds closely related to this compound involves several steps, including the use of sulfonamide moieties. These processes often aim at optimizing the functional and pharmacological properties of the sulfonamides for potential therapeutic applications. The synthesis of sulfonamide derivatives is usually tailored to enhance their solubility, stability, and bioactivity (J. Mun et al., 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including this compound, has been the subject of detailed investigations. Studies often focus on the crystal structure to understand the intramolecular and intermolecular interactions that influence the compound's stability and reactivity. These analyses include the use of X-ray diffraction and computational modeling to elucidate the compound's geometric and electronic structures, providing insights into its chemical behavior (K. Shakuntala et al., 2017).
Chemical Reactions and Properties
Sulfonamides, including this compound, undergo various chemical reactions that are crucial for their functionalization and application. These reactions can modify the sulfonamide moiety, leading to derivatives with enhanced properties or specific biological activities. The reactivity of sulfonamides is influenced by the nature of the substituents on the aromatic rings, which can affect the compound's electron distribution and overall chemical stability (L. Rublova et al., 2017).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are critical for its application in various fields. These properties are determined by the molecular structure and the nature of the substituents on the benzene rings. Solubility, in particular, is a key factor in the pharmacological effectiveness of sulfonamide derivatives, influencing their bioavailability and therapeutic potential (A. Nikonov et al., 2021).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, such as reactivity, acidity, and potential for forming hydrogen bonds, are influenced by their molecular structure. Studies on this compound and similar compounds focus on understanding these properties to predict their behavior in chemical reactions and biological systems. The presence of the sulfonamide group, in particular, imparts unique chemical characteristics that are leveraged in designing compounds with desired activities (M. Karakaya et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-10-12(16)5-4-6-13(10)17-22(18,19)11-7-8-14(20-2)15(9-11)21-3/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTHSRFRYONWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(3,5-difluoropyridin-2-yl)carbonyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5640128.png)
![2-[4-(2-fluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5640136.png)
![[(3aS*,9bS*)-2-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5640143.png)
![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5640159.png)
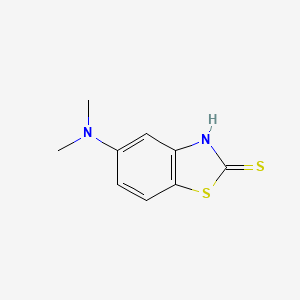
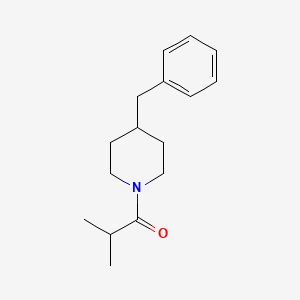
![{(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5640180.png)

![4-[(dimethylamino)(2-fluorophenyl)acetyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5640189.png)
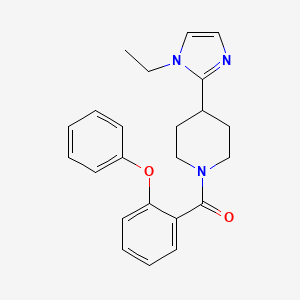

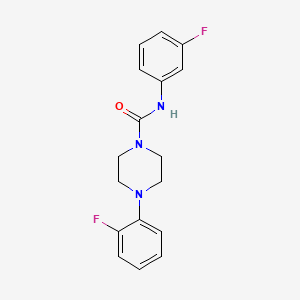
![2-(2-thienyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5640215.png)
![4-(2-{4-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B5640223.png)